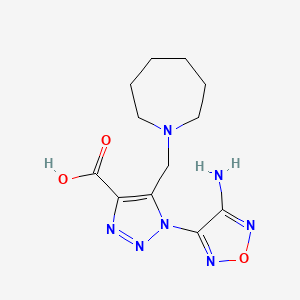![molecular formula C26H33ClN4O3 B11087973 3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11087973.png)
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperazine and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine structure but lacks the pyrrolidine moiety.
Pyrrolidine-2,5-dione: Contains the pyrrolidine structure but lacks the piperazine moiety.
Uniqueness
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of piperazine and pyrrolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H33ClN4O3 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H33ClN4O3/c1-2-17-34-23-9-7-21(8-10-23)31-25(32)19-24(26(31)33)28-11-4-12-29-13-15-30(16-14-29)22-6-3-5-20(27)18-22/h3,5-10,18,24,28H,2,4,11-17,19H2,1H3 |
InChI Key |
YRSDDZJPNXJACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea](/img/structure/B11087897.png)
![(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087907.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11087908.png)
![6-tert-butyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11087912.png)
![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11087915.png)


![2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087942.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridyl)amino]propanoate](/img/structure/B11087944.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11087949.png)
![Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B11087956.png)
![methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11087957.png)
![3-amino-N-(4-methoxyphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087977.png)
![2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087979.png)
